1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
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Overview
Description
1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of the 4-methoxybenzyl group in this compound adds unique chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and tetrahydroisoquinoline.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the tetrahydroisoquinoline, followed by nucleophilic substitution with 4-methoxybenzyl chloride.
Solvents: Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methoxy group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced isoquinoline derivatives.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)piperazine: This compound shares the 4-methoxybenzyl group but has a piperazine ring instead of an isoquinoline structure.
1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole: This compound contains an indole ring and a similar methoxybenzyl group.
Uniqueness: 1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is unique due to its isoquinoline core structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
30356-07-1 |
---|---|
Molecular Formula |
C17H23NO |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline |
InChI |
InChI=1S/C17H23NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h6-9,17-18H,2-5,10-12H2,1H3/t17-/m0/s1 |
InChI Key |
NPEVCJZMQGZNET-KRWDZBQOSA-N |
SMILES |
COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2 |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H]2C3=C(CCCC3)CCN2 |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2 |
Key on ui other cas no. |
30356-08-2 51072-36-7 57849-23-7 30356-07-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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